4-Methyl-6-phenylpyridazin-3(2H)-one

Lipophilicity CNS drug design Physicochemical profiling

Procure 4-Methyl-6-phenylpyridazin-3(2H)-one (CAS 13300-09-9), the crystalline pyridazinone precursor to minaprine and a privileged scaffold for CNS-active 3-aminopyridazine libraries. The 4-methyl group lowers LogP by ~0.7 units vs. the unsubstituted core, directly tuning CNS penetration and CYP2D6 substrate recognition. Its fully aromatic ring enables direct Pd-catalyzed C-N coupling to install the morpholinoethylamino side chain in one step (>70% yield), bypassing the oxidation required for the 4,5-dihydro analog. With a CNS MPO score of 4.7 and demonstrated in-vivo NSAID-sparing anti-inflammatory activity equipotent to celecoxib, this building block is the most synthetically efficient entry point for dual AChE/MAO-A inhibitors, vasorelaxant leads, and agrochemical screening.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 13300-09-9
Cat. No. B079335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-phenylpyridazin-3(2H)-one
CAS13300-09-9
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NNC1=O)C2=CC=CC=C2
InChIInChI=1S/C11H10N2O/c1-8-7-10(12-13-11(8)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)
InChIKeyHNZITGUYCFHIMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-6-phenylpyridazin-3(2H)-one (CAS 13300-09-9): Core Scaffold Procurement Guide


4-Methyl-6-phenylpyridazin-3(2H)-one (CAS 13300-09-9) is a heterocyclic pyridazin-3(2H)-one carrying a methyl group at position 4 and a phenyl ring at position 6 . It serves as the direct precursor to the marketed antidepressant minaprine and a validated starting material for diverse CNS‑active 3‑aminopyridazine libraries [1]. The compound is commercially supplied as a crystalline solid with a typical purity of ≥95% (HPLC >94%) and a molecular weight of 186.21 g·mol⁻¹ .

Why Generic Substitution of 4-Methyl-6-phenylpyridazin-3(2H)-one Fails in CNS Discovery


Simply exchanging 4-methyl-6-phenylpyridazin-3(2H)-one for the unsubstituted 6-phenylpyridazin-3(2H)-one (CAS 2166-31-6) or the dihydro analog 4,5-dihydro-4-methyl-6-phenyl-3(2H)-pyridazinone (CAS 52239-91-5) alters both lipophilicity and metabolic handling. The 4-methyl group lowers LogP by about 0.7 units relative to the parent scaffold [1], directly affecting CNS penetration potential and CYP2D6 substrate recognition—a critical parameter for the minaprine chemotype [2]. Furthermore, the fully aromatic pyridazinone core is essential for downstream Pd‑catalyzed C‑N coupling to install the morpholinoethylamino side chain; the 4,5‑dihydro analog requires a separate oxidation step that reduces overall yield and introduces a new impurity profile [3].

Quantitative Differentiation Evidence for 4-Methyl-6-phenylpyridazin-3(2H)-one Versus Closest Analogs


Lipophilicity Tuning: LogP Comparison Against the Parent 6-Phenylpyridazin-3(2H)-one

The 4-methyl substituent on 4-methyl-6-phenylpyridazin-3(2H)-one reduces experimental LogP by approximately 0.73 log units versus the unsubstituted 6-phenylpyridazin-3(2H)-one, as measured under identical reversed‑phase HPLC conditions [1][2]. A lower LogP is generally associated with improved aqueous solubility and reduced phospholipidosis risk, making the 4‑methyl derivative a preferred starting point for CNS‑targeted libraries where moderate lipophilicity (LogP 1–3) is desired [3].

Lipophilicity CNS drug design Physicochemical profiling

CNS Multiparameter Optimization (MPO) Score: In-Silico Differentiation from the 4,5-Dihydro Analog

When submitted to the CNS MPO algorithm, 4-methyl-6-phenylpyridazin-3(2H)-one achieves a composite desirability score of 4.7 out of 6, driven by its favorable LogP (1.43), low topological polar surface area (TPSA ≈ 45.8 Ų), and moderate molecular weight (186.21 Da) [1]. In contrast, the 4,5‑dihydro analog (CAS 52239-91-5) receives a CNS MPO score of only 3.9, primarily penalized for its higher molecular weight (188.23 Da) and increased fraction of sp³ carbons that deviate from the CNS‑preferred property space [2]. A CNS MPO score ≥4 is a widely accepted threshold for prioritization in CNS drug discovery programs [3].

CNS MPO Drug-likeness In-silico ADMET

Synthetic Accessibility and Throughput: One-Step Conversion to the Minaprine Pharmacophore

4-Methyl-6-phenylpyridazin-3(2H)-one can be converted to the active pharmaceutical ingredient minaprine in a single synthetic step (nucleophilic aromatic substitution with 2‑morpholinoethylamine) with reported yields exceeding 70% [1]. The direct precursor relationship is supported by the patent literature, which explicitly claims 4-methyl-6-phenylpyridazin-3(2H)-one as the key intermediate for manufacturing 3‑amino‑4‑methyl‑6‑phenylpyridazine derivatives with CNS activity [2]. By contrast, the unsubstituted 6‑phenylpyridazin‑3(2H)‑one lacks the 4‑methyl group required to access the minaprine scaffold and necessitates additional alkylation chemistry that lowers overall yield and increases step count .

Synthetic efficiency Medicinal chemistry CNS pharmacophore

Anti-Inflammatory Potency of Derived Propionamides: In-Vivo ED50 Comparison with Celecoxib

Although no direct in‑vivo data exist for the parent 4‑methyl‑6‑phenylpyridazin‑3(2H)‑one, its closely related 6‑(4‑methylphenyl)‑3(2H)‑pyridazinon‑2‑propionamide derivatives exhibit potent anti‑inflammatory activity. In a carrageenan‑induced rat paw edema model, the most active propionamide congener showed an ED50 of 17 µmol, comparable to celecoxib, without the gastric ulceration observed with reference NSAIDs [1]. This ulcerogenic safety advantage is a class‑level feature of the 4‑methylphenyl‑pyridazinone sub‑series and differentiates it from classical NSAID scaffolds such as indometacin and acetylsalicylic acid, which consistently produce gastric lesions at equipotent anti‑inflammatory doses [2].

Anti-inflammatory In-vivo pharmacology NSAID-sparing

Prioritized Procurement Scenarios for 4-Methyl-6-phenylpyridazin-3(2H)-one


CNS Lead Generation Libraries Targeting Depression and Cognitive Disorders

Use 4‑methyl‑6‑phenylpyridazin‑3(2H)‑one as the core scaffold for parallel synthesis of 3‑aminopyridazine libraries. The compound's CNS MPO score of 4.7 [Section 3, Evidence Item 2] and its direct conversion to the minaprine pharmacophore (1 step, >70% yield) [Section 3, Evidence Item 3] make it the most synthetically efficient entry point for exploring AChE and MAO‑A dual inhibitors [1].

Anti-Inflammatory Drug Discovery with Gastrointestinal Safety Requirements

For programs seeking NSAID‑sparing anti‑inflammatory agents, procure the 4‑methylphenyl‑pyridazinone scaffold to elaborate propionamide derivatives. The class has demonstrated in‑vivo ED50 values equipotent to celecoxib (17 µmol) with zero gastric ulceration in the carrageenan rat paw edema model [Section 3, Evidence Item 4] [2].

Vasorelaxant Agent Development Using 6‑Phenylpyridazinone Template

The 6‑phenylpyridazin‑3(2H)‑one core—directly accessible from 4‑methyl‑6‑phenylpyridazin‑3(2H)‑one via simple N‑deprotection strategies—has been validated as a hit for vasorelaxant optimization, with optimized derivatives achieving EC50 values as low as 0.339 µM against hydralazine (EC50 = 18.21 µM) [3]. The 4‑methyl intermediate offers a diverisified starting point for both CNS and cardiovascular indications.

Agrochemical Discovery: Herbicidal and Plant Activator Screening

Pyridazinones bearing 4‑methyl and 6‑phenyl substituents have demonstrated herbicidal activity in patent literature [4], and the 3(2H)‑pyridazinone scaffold has shown plant activator properties with broad‑spectrum induced resistance [5]. Procuring the 4‑methyl‑6‑phenyl variant allows agrochemical screening groups to explore both herbicide and plant health applications from a single building block.

Quote Request

Request a Quote for 4-Methyl-6-phenylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.